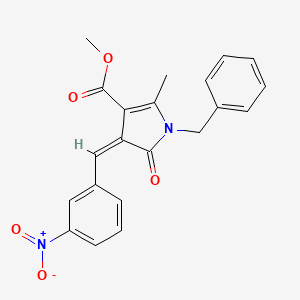![molecular formula C18H23N3O2S B3899005 1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3899005.png)
1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine
Vue d'ensemble
Description
1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an interesting target for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine is not fully understood, but it is believed to act by inhibiting cell proliferation and inducing apoptosis in cancer cells. It may also have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. It may also affect the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine in lab experiments is its potential as a selective and potent anticancer agent. However, its low solubility and stability may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine. These include:
1. Further studies on its mechanism of action and potential targets in cancer cells.
2. Development of more efficient synthesis methods to improve its solubility and stability.
3. Investigation of its potential use in combination with other anticancer agents.
4. Evaluation of its neuroprotective and anti-inflammatory effects in animal models.
5. Clinical trials to assess its safety and efficacy as a chemotherapeutic agent.
Applications De Recherche Scientifique
1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to have antitumor activity in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)-4-[(4-methylsulfonylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-15-4-3-9-19-18(15)21-12-10-20(11-13-21)14-16-5-7-17(8-6-16)24(2,22)23/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZOCHXRCBYYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)
![3-benzyl-5,5-diethyl-2-[(2-hydroxyethyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3898939.png)

![2-[(3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3898946.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-ethoxyphenyl}-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3898947.png)
![3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate](/img/structure/B3898955.png)
![2-mercapto-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidin-4(7H)-one](/img/structure/B3898960.png)
![1-phenyl-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3898961.png)

![3-(2-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3898968.png)
![N-[(benzyloxy)carbonyl]-N-isopropyltryptophanamide](/img/structure/B3898991.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3899013.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3899016.png)
![2-amino-4-(1-ethylpropyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3899019.png)